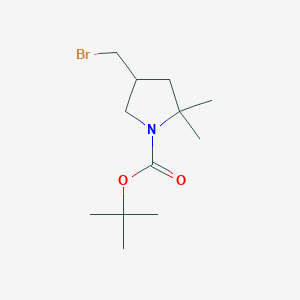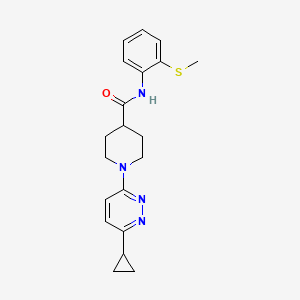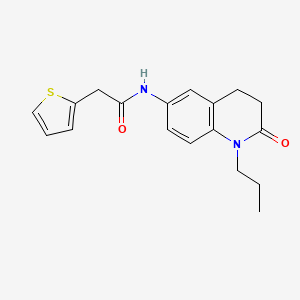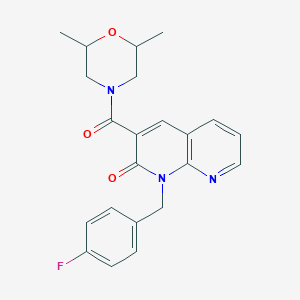
Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H22BrNO2. This compound is characterized by a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,2-dimethylpyrrolidine-1-carboxylate.
Bromination: The bromomethyl group is introduced via bromination. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat.
Esterification: The tert-butyl ester group is introduced through esterification. This involves reacting the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions.
Purification: Using techniques like recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Depending on the nucleophile, products like azides, thiols, or ethers.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Alcohols or amines.
Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology
Bioconjugation: The bromomethyl group can be used to attach the compound to biomolecules like proteins or nucleic acids.
Medicine
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry
Material Science: Utilized in the development of polymers and advanced materials due to its reactive functional groups.
Mécanisme D'action
The mechanism by which tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the introduction of various nucleophiles. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-(chloromethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar but with a chloromethyl group instead of a bromomethyl group.
Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The bromomethyl group is a versatile leaving group, while the tert-butyl ester offers protection for the carboxylic acid, making it a valuable intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGSOBPJRQGCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2736561.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2736565.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2736566.png)
![(1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol](/img/structure/B2736570.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2736571.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2736573.png)



![N-(3-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2736579.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2736580.png)



